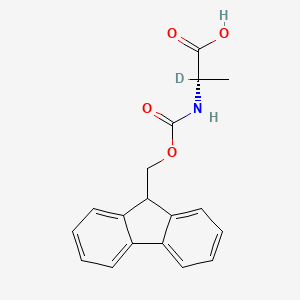
Irsenontrine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Irsenontrine maleate, also known as E2027, is a selective inhibitor of phosphodiesterase 9 (PDE9). This enzyme breaks down cyclic guanosine monophosphate (cGMP), a second messenger involved in synaptic function and memory. By inhibiting PDE9, this compound aims to boost brain cGMP levels, potentially improving cognition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Irsenontrine maleate involves multiple steps, starting with the preparation of the core pyrazoloquinoline structure. The key steps include:
Formation of the pyrazoloquinoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as methoxy and dimethylpyridinyl groups.
Maleate formation: The final step involves the reaction of the synthesized Irsenontrine with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Multiple stages of purification, including crystallization and chromatography, to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Irsenontrine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties .
Applications De Recherche Scientifique
Irsenontrine maleate has several scientific research applications, including:
Neurological research: Used to study its effects on cognitive function and memory, particularly in conditions like dementia with Lewy bodies.
Pharmacological studies: Investigated for its potential to ameliorate α-synuclein toxicity in cell-based assays.
Clinical trials: Undergoing clinical trials to assess its safety, tolerability, and efficacy in improving cognitive function.
Mécanisme D'action
Irsenontrine maleate exerts its effects by selectively inhibiting phosphodiesterase 9 (PDE9). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in the brain. Elevated cGMP levels enhance synaptic function and memory, potentially improving cognitive performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Memantine hydrochloride: Often used in combination with Irsenontrine maleate for enhanced cognitive effects.
Uniqueness
This compound is unique due to its high selectivity for PDE9, with a 1,000-fold selectivity over other PDE family members. This selectivity minimizes off-target effects and enhances its potential therapeutic benefits .
Propriétés
Numéro CAS |
1630083-70-3 |
|---|---|
Formule moléculaire |
C26H26N4O7 |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-5H-pyrazolo[4,3-c]quinolin-4-one |
InChI |
InChI=1S/C22H22N4O3.C4H4O4/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15;5-3(6)1-2-4(7)8/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |
Clé InChI |
AFKSGMDXSLTKSU-DASCVMRKSA-N |
SMILES isomérique |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@H]5CCOC5)C(=O)N3)C)OC.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


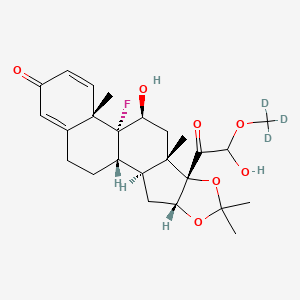
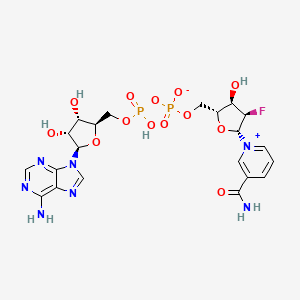
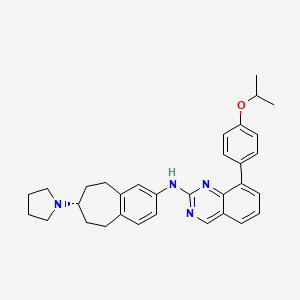
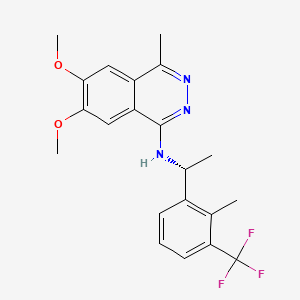
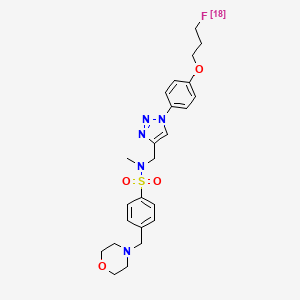
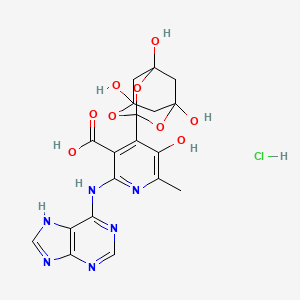
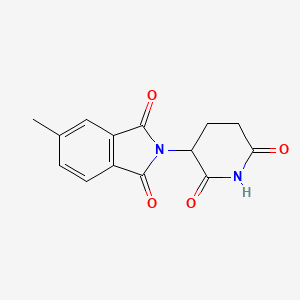
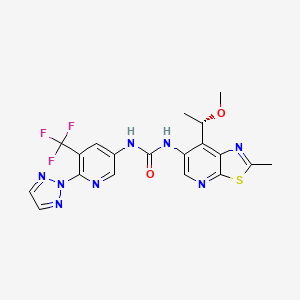
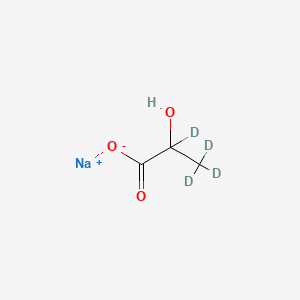
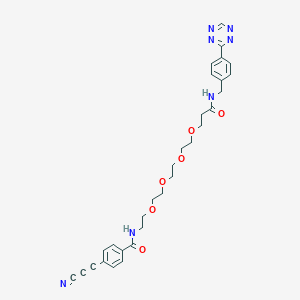
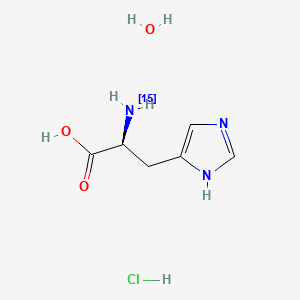

![[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide](/img/structure/B12417479.png)
